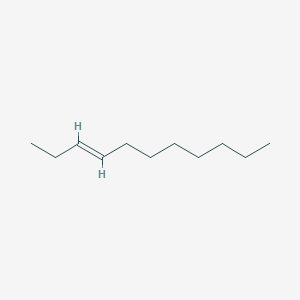
(E)-3-Undecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY1082439 is an orally bioavailable, selective inhibitor of phosphoinositide 3-kinase alpha, beta, and delta (PI3Kα/β/δ). This compound has shown significant potential in inhibiting the growth of prostate cancer cells, particularly those lacking the phosphatase and tensin homolog (PTEN) gene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY1082439 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it typically involves the use of specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of BAY1082439 is scaled up from laboratory synthesis, ensuring consistency and purity. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities. The process is designed to be reproducible and efficient for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
BAY1082439 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s activity or selectivity .
Scientific Research Applications
BAY1082439 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various cellular processes.
Biology: Investigated for its effects on cell growth, apoptosis, and signaling pathways in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with PTEN loss or PI3K pathway activation.
Industry: Utilized in the development of new drugs targeting the PI3K pathway, contributing to the advancement of cancer therapies
Mechanism of Action
BAY1082439 exerts its effects by selectively inhibiting the PI3Kα/β/δ isoforms. This inhibition disrupts the PI3K signaling pathway, which is crucial for cell growth, survival, and proliferation. By blocking this pathway, BAY1082439 induces apoptosis and inhibits the growth of cancer cells, particularly those lacking PTEN. The compound also prevents the epithelial-to-mesenchymal transition (EMT), a process associated with cancer metastasis .
Comparison with Similar Compounds
BAY1082439 is unique in its ability to selectively inhibit multiple PI3K isoforms (α, β, and δ), making it more effective than compounds targeting only one isoform. Similar compounds include:
PIK-75: A selective PI3Kα inhibitor.
TGX-221: A selective PI3Kβ inhibitor.
IC87114: A selective PI3Kδ inhibitor.
Compared to these compounds, BAY1082439 offers broader inhibition of the PI3K pathway, providing a more comprehensive approach to targeting cancers with PI3K pathway activation .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
1002-68-2 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
(E)-undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+ |
InChI Key |
SDTYFWAQLSIEBH-FNORWQNLSA-N |
SMILES |
CCCCCCCC=CCC |
Isomeric SMILES |
CCCCCCC/C=C/CC |
Canonical SMILES |
CCCCCCCC=CCC |
Key on ui other cas no. |
85535-87-1 |
Pictograms |
Flammable; Health Hazard; Environmental Hazard |
Synonyms |
(E)-3-Undecene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


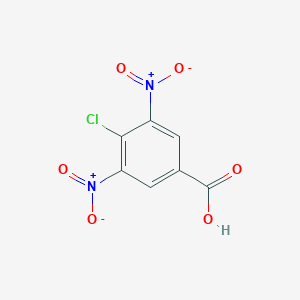
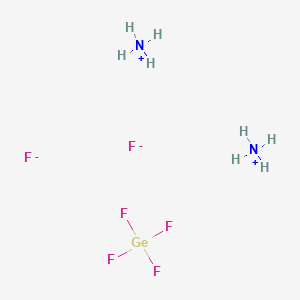
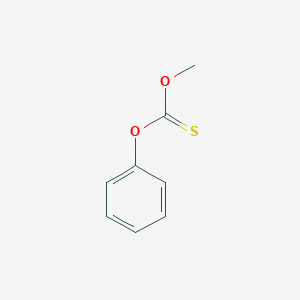


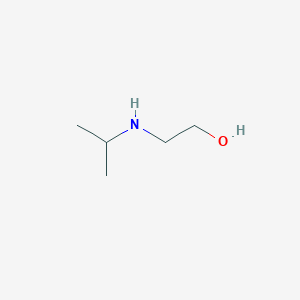


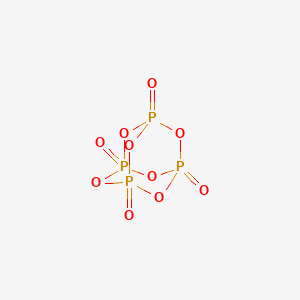


![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
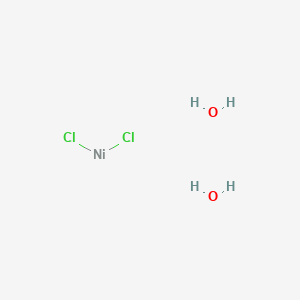
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
